Ethyl 1-(3-ethoxy-4-fluorobenzenesulfonyl)piperidine-4-carboxylate
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Overview
Description
Ethyl 1-(3-ethoxy-4-fluorobenzenesulfonyl)piperidine-4-carboxylate is a synthetic organic compound that belongs to the class of sulfonylpiperidine derivatives. This compound is characterized by the presence of an ethoxy group, a fluorophenyl group, and a sulfonylpiperidine moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of Ethyl 1-(3-ethoxy-4-fluorobenzenesulfonyl)piperidine-4-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate starting materials.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced using sulfonyl chloride in the presence of a base.
Attachment of the Fluorophenyl Group: The fluorophenyl group is attached through a nucleophilic substitution reaction.
Ethylation: The final step involves the ethylation of the compound using ethyl iodide or a similar reagent.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
Ethyl 1-(3-ethoxy-4-fluorobenzenesulfonyl)piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the ester group.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 1-(3-ethoxy-4-fluorobenzenesulfonyl)piperidine-4-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 1-(3-ethoxy-4-fluorobenzenesulfonyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to changes in their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Ethyl 1-(3-ethoxy-4-fluorobenzenesulfonyl)piperidine-4-carboxylate can be compared with other sulfonylpiperidine derivatives, such as:
- Ethyl 1-(3-ethoxy-4-chlorophenyl)sulfonylpiperidine-4-carboxylate
- Ethyl 1-(3-ethoxy-4-bromophenyl)sulfonylpiperidine-4-carboxylate
- Ethyl 1-(3-ethoxy-4-methylphenyl)sulfonylpiperidine-4-carboxylate
These compounds share similar structural features but differ in the substituents on the phenyl ring. The presence of different substituents can lead to variations in their chemical properties and biological activities, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
ethyl 1-(3-ethoxy-4-fluorophenyl)sulfonylpiperidine-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FNO5S/c1-3-22-15-11-13(5-6-14(15)17)24(20,21)18-9-7-12(8-10-18)16(19)23-4-2/h5-6,11-12H,3-4,7-10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTFNLOGEONMFIP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)N2CCC(CC2)C(=O)OCC)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22FNO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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